molecular formula C8H11NO B14077280 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole CAS No. 101246-24-6

3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole

Cat. No.: B14077280
CAS No.: 101246-24-6
M. Wt: 137.18 g/mol
InChI Key: NCBAUQNLXGYFCM-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole is a chemical compound known for its unique structure and properties It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with hydroxylamine to form the corresponding oxime, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

101246-24-6

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-methyl-5-(2-methylprop-1-enyl)-1,2-oxazole

InChI

InChI=1S/C8H11NO/c1-6(2)4-8-5-7(3)9-10-8/h4-5H,1-3H3

InChI Key

NCBAUQNLXGYFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C=C(C)C

Origin of Product

United States

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